molecular formula C9H12O2 B2787772 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid CAS No. 1242265-30-0

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2787772
CAS No.: 1242265-30-0
M. Wt: 152.193
InChI Key: MUJVFRALWHJTRV-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol This compound is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through various chemical reactions. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes catalytic transformation to form new carbon-carbon bonds . The molecular pathways involved depend on the specific reaction and the nature of the catalyst used.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a cyclopentane ring with a prop-2-yn-1-yl group and a carboxylic acid group, providing a versatile scaffold for various chemical transformations.

Properties

IUPAC Name

1-prop-2-ynylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJVFRALWHJTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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